
alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitriles with reactive cumulenes. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing diabetes .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring structure but lacks the propanamine side chain.
1-Phenyl-1H-1,2,3-triazole: Another triazole derivative with a different nitrogen arrangement.
2,2′-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Known for its electronic properties and used in organic electronics.
Uniqueness: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride is unique due to its specific structure, which combines the triazole ring with a propanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15ClN4 |
|---|---|
Poids moléculaire |
238.72 g/mol |
Nom IUPAC |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15;/h1-5,8-9,11H,6-7,12H2;1H |
Clé InChI |
QZNJFXPJLYISTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
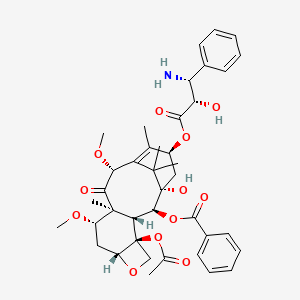
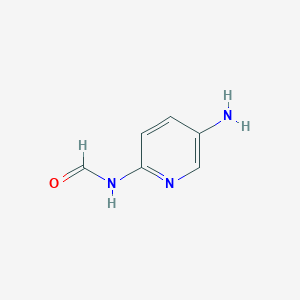
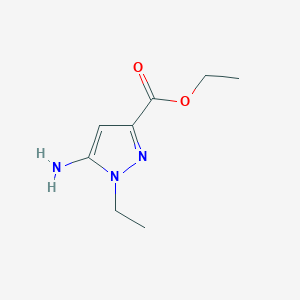
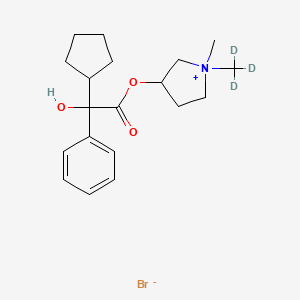

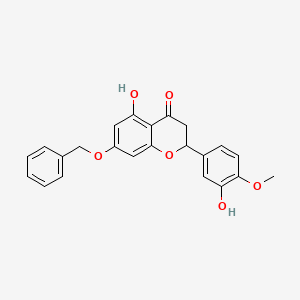
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
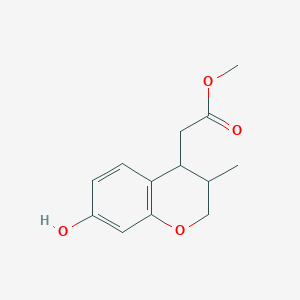
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
